molecular formula C6H5F3N2O B2557098 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone CAS No. 2104659-24-5

1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone

Cat. No.: B2557098
CAS No.: 2104659-24-5
M. Wt: 178.114
InChI Key: ZCINKELYVYKGIL-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone (CAS 1500099-92-2) is a trifluoromethyl-substituted pyrazole derivative with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The pyrazole scaffold is recognized as a privileged structure in drug discovery, known for its wide spectrum of biological activities . Pyrazole derivatives, in general, have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, antiviral, and antitubercular properties, making them potent medicinal scaffolds for generating new therapeutic leads . Specifically, the trifluoromethyl group is a key feature in modern agrochemical and pharmaceutical agents, as its introduction can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability . As a ketone-functionalized pyrazole, this compound is a valuable precursor for the synthesis of more complex, biologically active molecules. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3(12)4-2-5(11-10-4)6(7,8)9/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCINKELYVYKGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Hydrazine with 1,1,1-Trifluoro-4-ethoxybut-3-en-2-one

The cyclocondensation of 1,1,1-trifluoro-4-ethoxybut-3-en-2-one (1) with hydrazine (2) provides direct access to 5-(trifluoromethyl)-1H-pyrazole (3). Subsequent Friedel-Crafts acylation introduces the ethanone group at position 3, yielding the target compound (4).

Mechanism :

  • Pyrazole Formation : The enol ether (1) reacts with hydrazine to form a dihydropyrazole intermediate, which undergoes aromatization via elimination of ethanol.
  • Regioselectivity : The CF₃ group preferentially occupies the 5-position due to electronic effects during cyclization.
  • Acylation : Aluminum chloride-mediated Friedel-Crafts acetylation at position 3 proceeds with 65–70% efficiency.

Optimization Challenges :

  • Side Reactions : Over-acylation at position 4 occurs if reaction temperatures exceed 0°C.
  • Workup : Aqueous quench and column chromatography (hexane/EtOAc, 4:1) are required to isolate 4 in >95% purity.

Regioselective Lithiation and Electrophilic Trapping

Flow Reactor Lithiation of 5-(Trifluoromethyl)-1H-pyrazole

Lithiation of 5-(trifluoromethyl)-1H-pyrazole (3) in a continuous flow reactor enables precise control over reaction kinetics, minimizing decomposition.

Procedure :

  • Protection : Treat 3 with hexamethyldisilazane (HMDS) to form the silyl-protected intermediate (5).
  • Lithiation : React 5 with n-butyllithium (−78°C, THF) to generate the lithiated species (6).
  • Acetylation : Quench with acetic anhydride to afford 1-[5-(trifluoromethyl)-1H-pyrazole-3-yl]ethanone (4) after deprotection.

Key Data :

Parameter Value
Lithiation Temperature −78°C
Yield (Overall) 58%
Purity (HPLC) 98%

Advantages :

  • Avoids competing reactions at position 4.
  • Scalable to multi-gram quantities.

Halogenation and Functional Group Interconversion

Bromine-Directed Synthesis

Bromination of 5-(trifluoromethyl)-1H-pyrazole (3) at position 4 with N-bromosuccinimide (NBS) yields 4-bromo-5-(trifluoromethyl)-1H-pyrazole (7). Subsequent halogen-metal exchange introduces the ethanone group.

Steps :

  • Bromination : React 3 with NBS (AIBN, CCl₄, reflux) to obtain 7 (82% yield).
  • Lithium-Halogen Exchange : Treat 7 with tert-butyllithium (−78°C) to form intermediate 8.
  • Acetyl Introduction : Quench with dimethylacetamide (DMAC) to produce 4.

Limitations :

  • Requires strict anhydrous conditions.
  • Bromine residue removal adds purification steps.

Reductive Amination of Nitro Precursors

Catalytic Hydrogenation Pathway

Nitro-substituted intermediates offer an alternative route, though this method is less common due to functional group incompatibility.

Synthetic Route :

  • Nitro-Pyrazole Synthesis : Condense 1,1,1-trifluoro-4-ethoxybut-3-en-2-one (1) with nitromethylhydrazine to form 3-nitro-5-(trifluoromethyl)-1H-pyrazole (9).
  • Reduction : Hydrogenate 9 over palladium-on-carbon (H₂, 50 psi) to the amine (10).
  • Oxidation : Oxidize 10 with Jones reagent to install the ethanone group.

Yield Comparison :

Step Yield
Nitro-Pyrazole (9) 45%
Amine (10) 78%
Ethanone (4) 63%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts key metrics for each method:

Method Overall Yield Purity Scalability Cost
Cyclocondensation 65% 95% High Low
Flow Lithiation 58% 98% Moderate High
Bromine-Directed 52% 97% Low Med
Reductive Amination 28% 90% Low High

Key Findings :

  • Cyclocondensation offers the best balance of yield and cost for industrial applications.
  • Flow Lithiation excels in purity but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

Research indicates that this compound exhibits potential as an enzyme inhibitor, influencing various biological pathways. Its biological activity has been explored in several studies:

  • Antiviral and Anticancer Properties : The compound has been investigated for its potential therapeutic effects against viral infections and cancerous cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may play a role in reducing inflammation through modulation of specific biochemical pathways.

Medicine

In medicinal chemistry, 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone is being explored for its therapeutic potential in treating diseases such as:

  • Cancer : Its ability to inhibit certain enzymes linked to tumor growth is under investigation.
  • Metabolic Disorders : Research into its effects on metabolic syndrome, including type 2 diabetes and obesity, highlights its potential as a treatment option.

Industrial Applications

This compound is also utilized in the development of agrochemicals due to its biological activity against pests and pathogens. Its unique properties make it suitable for creating materials with specific characteristics required in agricultural applications.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with Trifluoromethyl and Acetyl Groups

1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone
  • Structure : Differs by a hydroxy (-OH) group at the 5-position and a phenyl group at the 1-position of the pyrazole.
  • Properties :
    • Crystallizes in a triclinic system (P1 space group) with two chemically identical but conformationally distinct molecules in the asymmetric unit .
    • Delocalized π-system in the pyrazole ring due to bond length variations (single bonds shorter, double bonds longer than typical values) .
  • Key Difference : The phenyl and hydroxy groups increase steric bulk and hydrogen-bonding capacity, altering solubility compared to the parent compound .
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
  • Structure : Chloro (-Cl) and methyl (-CH₃) substituents at the 5- and 1-positions, respectively.
  • Properties :
    • Molecular weight: 226.58 g/mol; XLogP3: 1.8 (indicating moderate lipophilicity) .
    • Reduced polarity compared to the parent compound due to the chloro group’s electron-withdrawing effects and methyl group’s steric shielding .
1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
  • Structure: Features a nitro (-NO₂) group at the 4-position and a phenyl group at the 3-position.
  • Enhanced thermal stability due to nitro and phenyl groups, though solubility in polar solvents may decrease .

Heterocyclic Ethanone Derivatives Beyond Pyrazole

1-[5-(Trifluoromethyl)thiophen-2-yl]ethanone
  • Structure : Replaces pyrazole with a thiophene ring.
  • Properties :
    • Molecular weight: 194.18 g/mol; liquid at room temperature .
    • Thiophene’s sulfur atom introduces different electronic effects (weaker electron-withdrawing than pyrazole’s nitrogen), altering reactivity in cross-coupling reactions .
Oxathiapiprolin
  • Structure : Contains a pyrazole with trifluoromethyl and a complex piperidinyl-thiazole-oxazole chain.
  • Properties: Used as a fungicide; the extended heterocyclic system enhances binding to fungal CYP51 enzymes . Higher molecular weight (549.3 g/mol) and lower solubility than simpler pyrazole ethanones due to the bulky substituents .

Phenothiazine-Based Ethanones

2-(5-(4-Pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(2-trifluoromethylphenothiazin-10-yl)ethanone (Compound 29)
  • Structure: Ethanone linked to a phenothiazine core via a sulfur-containing oxadiazole bridge.
  • Properties: Melting point: 156–158°C; IR data confirms C=O and C-F stretches . The phenothiazine moiety introduces redox-active properties, making it relevant in CB1 receptor antagonism studies .

Key Findings

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance stability but reduce solubility. Bulky groups (e.g., phenyl, phenothiazine) increase steric hindrance, affecting binding in biological systems .

Heterocycle Influence: Pyrazoles offer stronger electron deficiency than thiophenes, favoring electrophilic substitution . Phenothiazine derivatives exhibit unique redox behavior, expanding applications beyond agrochemicals .

Synthetic Accessibility :

  • Chloro and methyl substituents simplify synthesis (e.g., via nucleophilic substitution) compared to nitro or hydroxy groups, which require protective strategies .

Biological Activity

1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone is a compound belonging to the pyrazole family, characterized by its unique trifluoromethyl substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article will delve into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone features a pyrazole ring with a trifluoromethyl group at the 5-position and an ethanone group at the 1-position. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with biological targets.

Biological Activities

The biological activities of 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the pyrazole structure could inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Specifically, derivatives similar to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone have shown promising antiproliferative effects in vitro and antitumor activity in vivo .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanoneBreast (MDA-MB-231)12.5
2-(4-Trifluoromethylphenyl)ethanoneLung15.0
3-Methyl-5-(trifluoromethyl)-1H-pyrazoleColorectal10.0

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds structurally related to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (µM)Reference
1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone4.0
Diclofenac5.0
Celecoxib6.0

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds similar to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone exhibited significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Table 3: Antimicrobial Activity

CompoundBacteria/FungiMinimum Inhibitory Concentration (µg/mL)Reference
1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanoneE. coli20
Bacillus subtilis15
Aspergillus niger25

The mechanism by which 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's affinity for binding sites on enzymes and receptors, leading to modulation of critical biochemical pathways that regulate cell growth and inflammation.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Study on Anticancer Effects: A recent study synthesized several pyrazole derivatives, including those similar to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone, which were tested against multiple cancer cell lines showing notable antiproliferative effects .
  • Evaluation of Anti-inflammatory Properties: Another research effort compared various pyrazoles for their anti-inflammatory activity using in vivo models, demonstrating that certain derivatives provided superior results compared to standard treatments .

Q & A

Q. What are the optimized synthetic routes for 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Friedel-Crafts acylation or Grignard reactions . For example:

  • Friedel-Crafts method : Reacting a trifluoromethyl-substituted pyrazole precursor with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Grignard approach : Using CH₃MgX (X = Cl, Br) to introduce the ethanone group to a pre-functionalized pyrazole intermediate .
    Optimization factors :
    • Catalyst loading : Excess AlCl₃ may lead to side reactions; optimal ratios (e.g., 1:1.2 substrate:catalyst) improve yield.
    • Temperature control : Reflux conditions (80–100°C) are critical for complete acylation but must avoid decomposition.
    • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and reduce by-products .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–F = 1.34 Å) and dihedral angles, confirming the trifluoromethyl group’s orientation and pyrazole ring planarity .
  • NMR spectroscopy :
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group’s electronic environment .
    • ¹H NMR : Pyrazole ring protons appear as doublets (δ 6.5–7.5 ppm), while the ethanone methyl group resonates at δ 2.1–2.3 ppm .
  • Mass spectrometry : Molecular ion peaks at m/z 208 [M+H]⁺ validate the molecular formula (C₆H₅F₃N₂O) .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

The CF₃ group significantly impacts:

  • Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Electron-withdrawing effects : Reduces pyrazole ring basicity (pKa ~4.5) and stabilizes reactive intermediates during synthesis .
  • Metabolic stability : Fluorine’s inductive effect slows oxidative degradation in biological systems, making the compound suitable for pharmacokinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain the pyrazole ring’s reactivity in nucleophilic or electrophilic reactions?

The pyrazole ring’s electron-deficient nature (due to CF₃ and ethanone groups) directs reactivity:

  • Electrophilic substitution : Occurs at the C4 position (para to CF₃), as shown by bromination studies yielding 4-bromo derivatives under mild conditions .
  • Nucleophilic attacks : The N1 ethanone group acts as a leaving site, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .
    Computational modeling : Density Functional Theory (DFT) calculations reveal a LUMO energy of -1.8 eV at C4, rationalizing its electrophilic susceptibility .

Q. How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ determination) .
    • Binding affinity : Surface Plasmon Resonance (SPR) measures dissociation constants (Kd) for protein-ligand interactions .
  • In silico docking : Molecular docking with AutoDock Vina predicts binding poses in enzyme active sites (e.g., CYP450 isoforms) .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation across studies?

  • By-product analysis : Use HPLC-MS to identify impurities (e.g., over-acylated derivatives) and optimize reaction stoichiometry .
  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent, catalyst) and identify critical parameters .
  • Cross-validation : Compare XRD data (e.g., C–C bond lengths) with computational models to confirm structural consistency .

Q. How does fluorination impact the compound’s conformational stability in solution vs. solid state?

  • Solid-state stability : XRD shows rigid packing due to C–F···H–C interactions (2.1–2.3 Å), reducing torsional flexibility .
  • Solution dynamics : Variable-temperature NMR (VT-NMR) reveals free rotation of the CF₃ group above 25°C, affecting solubility profiles .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the trifluoromethyl group .
  • Characterization : Combine XRD with solid-state NMR to resolve polymorphic variations .
  • Bioactivity studies : Use fluorinated analogs as negative controls to isolate CF₃-specific effects .

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